N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
Description
N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzofuran core, a methoxyethyl side chain, and a fluorinated/methoxylated benzenesulfonamide group. This structure combines aromatic heterocyclic (benzofuran) and sulfonamide pharmacophores, which are frequently associated with bioactivity in medicinal and agrochemical contexts. The 3-fluoro-4-methoxy substitution on the benzene ring may enhance metabolic stability and target binding, while the methoxyethyl group could influence solubility and pharmacokinetics .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S/c1-23-16-8-7-13(10-14(16)19)26(21,22)20-11-18(24-2)17-9-12-5-3-4-6-15(12)25-17/h3-10,18,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTAIXQFDWFRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of microwave-assisted synthesis to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form various quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects . The sulfonamide moiety can also interact with proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Sulfonamide Derivatives with Fluorinated Aromatic Systems
Example Compound : N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide ()
- Structural Similarities : Both compounds share a sulfonamide backbone and methoxy substituents.
- Key Differences: The comparator lacks the benzofuran moiety and fluorine atom, which may reduce its conformational rigidity and electronic effects compared to the target compound.
Example Compound : 1-Fluoro-4-(methylsulfonyl)benzene ()
- Structural Similarities : Contains a fluorinated benzene ring and sulfonyl group.
- Key Differences : The absence of the methoxyethyl-benzofuran system simplifies its structure, likely reducing its selectivity in biological systems. Fluorine at the para position (vs. meta in the target compound) may alter electronic properties and binding kinetics .
Methoxyethyl-Containing Bioactive Compounds
Example Compound: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid ()
- Structural Similarities : Features a methoxyethyl group linked to an aromatic system.
- Key Differences: The boronic acid group replaces the sulfonamide, enabling covalent binding to enzymes. In vitro studies show potent HDAC inhibition (IC₅₀ ≈ 1 µM), suggesting that the methoxyethyl group enhances membrane permeability.
Example Compound : Goxalapladib ()
- Structural Similarities : Contains a methoxyethyl-piperidinyl group and fluorinated aromatic rings.
- Key Differences: The naphthyridine core and trifluoromethyl biphenyl system in Goxalapladib are structurally distinct from the benzofuran-sulfonamide scaffold.
Sulfonylurea Herbicides ()
Example Compound : Metsulfuron methyl ester
- Structural Similarities : Shares a sulfonyl bridge and methoxy substituents.
- Key Differences : The triazine ring in metsulfuron replaces the benzofuran system, directing its use as an acetolactate synthase inhibitor in agriculture. The target compound’s benzofuran may enable interactions with eukaryotic targets (e.g., enzymes or receptors), suggesting divergent applications .
Discussion of Functional Group Impact
- Benzofuran vs.
- Methoxyethyl Group : This substituent is associated with improved solubility and bioavailability in both HDAC inhibitors () and Goxalapladib (), suggesting similar benefits for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
